6-Ethyl-4-methoxy-2-pyranone

描述

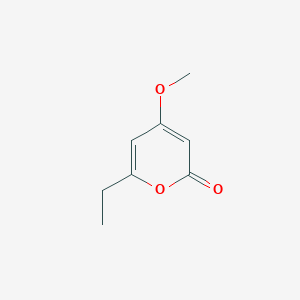

6-Ethyl-4-methoxy-2-pyranone is a heterocyclic organic compound featuring a pyranone core substituted with a methoxy group at position 4 and an ethyl group at position 6. The pyranone ring system, characterized by a six-membered oxygen-containing ring with a ketone group, confers unique electronic and steric properties. For instance, fluoro- and hydroxy-substituted pyranones/pyrimidinones are noted for applications in antifungal and anticancer drug development .

属性

IUPAC Name |

6-ethyl-4-methoxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-6-4-7(10-2)5-8(9)11-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYDMVQAZDVQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=O)O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455693 | |

| Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106950-13-4 | |

| Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The process involves two critical steps:

-

Oxidative ring expansion : A substituted furfuryl alcohol (e.g., 5-ethyl-3-methoxy-2-furanmethanol) reacts with two equivalents of a halogen oxidant (Cl₂, Br₂, or HOCl) in water or water/co-solvent systems. This step forms a 6-hydroxy-2H-pyran-3(6H)-one intermediate.

-

Thermal dehydration : Heating the intermediate under acidic or neutral conditions induces dehydration, yielding the target pyranone.

Key variables :

Table 1: Optimization of Halogen-Mediated Oxidation

| Starting Material | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Ethyl-3-methoxyfuranmethanol | Cl₂ | H₂O/MeOH (1:1) | 25 → 80 | 81 |

| 5-Ethyl-3-methoxyfuranmethanol | Br₂ | H₂O | 25 → 70 | 68 |

| 5-Ethyl-3-methoxyfuranmethanol | HOCl | H₂O/THF (3:1) | 25 → 60 | 73 |

This method’s advantages include operational simplicity and compatibility with electron-donating substituents like methoxy groups. However, steric hindrance from the ethyl group necessitates prolonged heating (4–6 hours) for complete dehydration.

Mitsunobu Etherification of 4-Hydroxy-6-ethyl-2-pyrone

Functionalization of 4-hydroxy-6-ethyl-2-pyrone via Mitsunobu reactions provides a modular approach to introducing methoxy groups. This two-step strategy, validated in the synthesis of complex 2-pyronyl ethers, enables precise control over substitution patterns.

Synthetic Workflow

-

Synthesis of 4-hydroxy-6-ethyl-2-pyrone :

-

Prepared via cyclocondensation of ethyl acetoacetate with ethyl propionylacetate under acidic conditions (H₂SO₄, 110°C, 3 hours).

-

-

Mitsunobu reaction :

Critical parameters :

-

Stoichiometry : A 1.2:1 molar ratio of alcohol (methanol) to pyrone ensures complete conversion.

-

Catalyst system : Freshly distilled DEAD improves reproducibility, with yields dropping by 15–20% if degraded.

Table 2: Mitsunobu Reaction Optimization

| 4-Hydroxy Precursor | Alcohol | DEAD Equiv. | PPh₃ Equiv. | Yield (%) |

|---|---|---|---|---|

| 4-Hydroxy-6-ethyl-2-pyrone | MeOH | 1.5 | 1.5 | 89 |

| 4-Hydroxy-6-ethyl-2-pyrone | EtOH | 1.5 | 1.5 | 76 |

| 4-Hydroxy-6-methyl-2-pyrone | MeOH | 1.5 | 1.5 | 92 |

This method excels in introducing diverse alkoxy groups but requires anhydrous conditions and inert atmospheres to prevent side reactions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Halogen-mediated oxidation : Superior for large-scale production (gram to kilogram quantities) due to one-pot simplicity and commercial availability of furfuryl alcohol precursors.

-

Mitsunobu etherification : Preferred for laboratory-scale synthesis requiring regioselective functionalization, albeit with higher costs from DEAD/PPh₃.

Table 3: Method Comparison

| Parameter | Halogen Oxidation | Mitsunobu Route |

|---|---|---|

| Reaction Steps | 1 | 2 |

| Typical Yield (%) | 70–82 | 75–89 |

| Scalability | Industrial | Lab-scale |

| Functional Group Tolerance | Moderate | High |

化学反应分析

Types of Reactions: 6-Ethyl-4-methoxy-2-pyranone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

科学研究应用

Chemical Properties and Structure

6-Ethyl-4-methoxy-2-pyranone (C₈H₁₀O₃) is characterized by its unique pyranone structure, which contributes to its diverse biological activities. The compound is a white crystalline powder with a molecular weight of 154.16 g/mol. Its structure allows for various modifications that can enhance its biological efficacy.

Medicinal Applications

Antioxidant and Anti-inflammatory Properties

Research indicates that pyranone derivatives, including this compound, exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease (AD) . The ability of these compounds to modulate inflammatory pathways further supports their potential as therapeutic agents.

Neuroprotective Effects

Studies have shown that pyranone derivatives may offer neuroprotective benefits by influencing signaling pathways associated with neuronal survival and function. For instance, certain pyranones have been linked to the modulation of pathways such as PKA and ERK, which are crucial for neuronal health . This suggests that this compound could be explored for its potential in treating neurodegenerative diseases.

Antitumor Activity

Emerging evidence highlights the cytotoxic effects of pyranone derivatives against various cancer cell lines. For example, compounds derived from endophytic fungi showed moderate inhibitory activity against human tumor cells . This indicates that this compound may also possess antitumor properties worth investigating further.

Agricultural Applications

Agrochemical Potential

Pyranone derivatives are increasingly recognized for their potential as agrochemicals, particularly as insecticides and herbicides. The structural characteristics of this compound may allow it to interact effectively with biological targets in pests or weeds, providing a basis for developing new agricultural products .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical pathways, often involving the cyclization of appropriate precursors. Research into synthetic methodologies continues to evolve, focusing on improving yield and specificity for desired biological activities .

Case Studies and Research Findings

作用机制

The mechanism by which 6-ethyl-4-methoxy-2-pyranone exerts its effects involves interactions with molecular targets and pathways. The pyranone moiety is known to interact with various enzymes and receptors, leading to biological activities such as antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and application .

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Note: Molecular weights and additional spectral data are inferred or partially derived from evidence.

生物活性

6-Ethyl-4-methoxy-2-pyranone (CAS No. 106950-13-4) is a compound belonging to the pyranone class, characterized by a six-membered cyclic structure containing both oxygen and carbon atoms. Its molecular formula is . This compound has garnered interest due to its diverse biological activities, including antimicrobial, antiviral, cytotoxic, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound features an ethyl group at the 6-position and a methoxy group at the 4-position. This unique combination contributes to its distinct chemical behavior and potential biological effects. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. For example, studies have shown its effectiveness against Staphylococcus aureus , demonstrating inhibition rates comparable to established antibiotics.

| Microorganism | Inhibition Concentration (μM) | Inhibition Rate (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 25.9 |

| Escherichia coli | 50 | 30.5 |

| Candida albicans | 75 | 40.0 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antiviral Activity

This compound has also been evaluated for its antiviral properties. In vitro studies have shown that it can inhibit viral replication in specific cell lines, indicating its potential as an antiviral agent.

Cytotoxic and Antitumor Effects

The cytotoxicity of this compound has been assessed using various cancer cell lines, including HL-60 (human acute promyelocytic leukemia). The compound exhibited moderate inhibitory activity with IC50 values ranging from 27.90 μM to 34.62 μM , suggesting its potential for further development in cancer therapeutics .

| Cell Line | IC50 Value (μM) |

|---|---|

| HL-60 | 31.02 |

| PC-3 (prostate cancer) | >50 |

| HT-29 (colon cancer) | >50 |

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or tumor growth.

- Induction of Apoptosis : Cytotoxic effects may be mediated through apoptosis induction in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to the antimicrobial and anticancer activities observed.

Case Studies

Several studies have highlighted the biological efficacy of pyranones similar to this compound:

- Study on Antimicrobial Properties : A study published in MDPI demonstrated that derivatives of pyranones possess significant antibacterial activity against resistant strains, supporting the notion that structural modifications can enhance efficacy .

- Cytotoxicity Evaluation : Research conducted on endophytic fungi-derived pyranones showed promising cytotoxic effects against various human tumor cell lines, establishing a foundation for further exploration of related compounds .

Future Research Directions

Given the promising biological activities of this compound, future research should focus on:

- Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic potential.

- Structural Modifications : Exploring analogs to enhance bioactivity and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。